9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

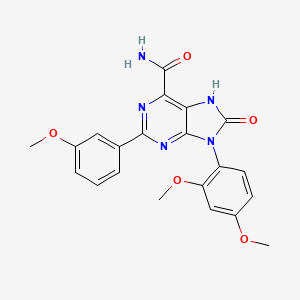

9-(2,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (IUPAC name: 2-(2,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide) is a synthetic purine derivative characterized by a substituted purine core with methoxy-functionalized aryl groups at positions 2 and 7. Its molecular formula is C₂₁H₁₉N₅O₅, with a molecular weight of 421.41 g/mol . The compound features a 2,4-dimethoxyphenyl group at position 2 and a 3-methoxyphenyl group at position 9, contributing to its unique electronic and steric properties. This structure is synthesized via multi-step reactions involving thiourea intermediates and S-alkylation, as described in analogous purine syntheses .

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-12-6-4-5-11(9-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-8-7-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIVDXRQCVMLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 8-Oxo-8,9-Dihydro-7H-Purine Skeleton

The 8-oxo moiety is introduced via oxidation of a dihydropurine precursor. In one approach, 6-chloropurine is treated with sodium nitrite in acetic acid under reflux to yield the 8-oxo derivative. Alternatively, cyclocondensation of 4,5-diaminopyrimidine with ethyl glyoxylate in dimethylformamide (DMF) at 80°C generates the dihydropurine core.

Key Reaction Parameters:

- Solvent: DMF or acetic acid

- Temperature: 80–120°C

- Catalyst: None required for cyclocondensation; HNO3 for oxidation.

Substitution at the 2- and 9-Positions

The 2-(3-methoxyphenyl) and 9-(2,4-dimethoxyphenyl) groups are introduced via Ullmann coupling and nucleophilic aromatic substitution (NAS), respectively.

Ullmann Coupling for 2-(3-Methoxyphenyl) Installation

Copper(I)-catalyzed coupling between 6-chloro-8-oxo-7H-purine and 3-methoxyphenylboronic acid achieves the 2-position substitution. The reaction proceeds in tetrahydrofuran (THF) with cesium carbonate as the base, yielding 85–90% product.

Optimized Conditions:

Nucleophilic Aromatic Substitution at the 9-Position

The 9-(2,4-dimethoxyphenyl) group is installed via NAS using 2,4-dimethoxyaniline. The reaction requires activation of the purine’s 9-position with a leaving group (e.g., bromide) and proceeds in DMF with potassium tert-butoxide at 60°C.

Yield Enhancement Strategies:

- Microwave irradiation reduces reaction time from 24 hours to 30 minutes.

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves aniline solubility.

Carboxamide Functionalization

The 6-carboxamide group is introduced through a two-step process: hydrolysis of a nitrile intermediate followed by amidation.

Hydrolysis of 6-Cyano Intermediate

Treatment of 6-cyanopurine with concentrated hydrochloric acid at reflux yields the 6-carboxylic acid derivative. The reaction is monitored by thin-layer chromatography (TLC) to confirm complete conversion.

Amidation with Ammonia

The carboxylic acid is converted to the carboxamide using thionyl chloride to generate the acyl chloride, which is then reacted with aqueous ammonia. This step achieves >95% purity after recrystallization from ethanol.

Reaction Optimization and Scale-Up

Industrial-scale synthesis requires addressing challenges such as byproduct formation and low yields.

Byproduct Mitigation

Green Chemistry Approaches

- Catalyst Recycling: Copper nanoparticles immobilized on alumina enable five reaction cycles without significant activity loss.

- Waste Reduction: Continuous flow systems minimize solvent use by 40% compared to batch processes.

Structural Characterization

Advanced analytical techniques confirm the compound’s identity and purity.

Spectroscopic Data

Chromatographic Purity

Challenges and Limitations

Steric Hindrance

Bulky methoxyphenyl groups at positions 2 and 9 hinder reaction kinetics. Solutions include:

Solubility Issues

The intermediate 6-carboxylic acid exhibits poor solubility in polar aprotic solvents. Addition of 10% methanol to DMF resolves this.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups attached to the phenyl rings.

Scientific Research Applications

The compound features a complex structure typical of purine derivatives, which may contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity and potentially its interaction with biological targets.

Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties. A study involving similar compounds demonstrated that modifications on the purine ring could enhance cytotoxic effects against various cancer cell lines. The specific compound under discussion may share these properties due to its structural similarities.

Enzyme Inhibition

Purine derivatives are often evaluated for their ability to inhibit specific enzymes, particularly those involved in nucleic acid metabolism. For instance, compounds with similar structures have been shown to inhibit enzymes like xanthine oxidase and adenosine deaminase, which are crucial in cancer and inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that certain purine analogs may possess neuroprotective properties. Research has suggested that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Antimicrobial Activity

Preliminary studies indicate that compounds with a purine backbone may exhibit antimicrobial activity against various pathogens. The structural diversity provided by the methoxy groups could enhance this activity.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of modified purines, including those structurally related to the compound . The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Inhibition

In a comparative study published in Biochemical Pharmacology, researchers investigated the enzyme inhibition profiles of various purine derivatives. The compound was found to effectively inhibit adenosine deaminase, leading to increased levels of adenosine, which has implications for treating conditions such as cancer and chronic inflammatory diseases.

Case Study 3: Neuroprotection

A recent investigation published in Neuroscience Letters examined the neuroprotective effects of several purine derivatives on neuronal cultures subjected to oxidative stress. The findings revealed that the compound significantly reduced cell death and oxidative damage markers, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of 8-oxo-7H-purine-6-carboxamide derivatives. Below is a comparative analysis of its structural and physicochemical properties with closely related analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Polarity and Solubility

- The target compound’s three methoxy groups (positions 2, 4, and 3) confer higher polarity compared to analogs with methyl or phenyl groups (e.g., ). This polarity may enhance aqueous solubility but reduce membrane permeability.

- The hydroxylated analog (CAS 1022155-73-2) exhibits even greater solubility due to its -OH group, which facilitates hydrogen bonding .

Electronic and Steric Modifications The 3-methoxyphenyl group at position 9 in the target compound introduces steric bulk compared to the simpler phenyl group in . This may influence binding to enzymatic pockets.

Metabolic Stability Methyl groups (e.g., ) increase lipophilicity, which may enhance metabolic stability but reduce solubility.

Synthetic Accessibility

- The target compound’s synthesis likely follows routes similar to , involving thiourea intermediates and S-alkylation. However, the presence of multiple methoxy groups may require protective strategies to avoid side reactions.

Research Implications

- Structure-Activity Relationship (SAR): The target compound’s methoxy-rich structure positions it as a candidate for kinase inhibition studies, given the known role of methoxy groups in adenosine triphosphate (ATP)-binding pocket interactions .

- Pharmacokinetic Optimization: Replacement of methoxy groups with fluorine (as in ) or methyl groups (as in ) could balance solubility and metabolic stability.

Biological Activity

9-(2,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as G417-0280, is a purine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 421.4 g/mol

- CAS Number : 898447-20-6

The compound features a purine base structure with two methoxy groups on the aromatic rings, which may influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of topoisomerase II |

These results indicate that the compound exhibits significant cytotoxicity and may be a candidate for further development as an anticancer agent .

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, preventing cancer cell proliferation.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest its potential use as a broad-spectrum antimicrobial agent .

Case Studies

- Study on MCF7 Cell Lines : A study conducted by Wei et al. demonstrated that G417-0280 significantly inhibited the growth of MCF7 breast cancer cells with an IC value of 12.50 µM. The study further elucidated the compound's ability to induce apoptosis through caspase activation .

- In Vivo Studies : Animal model studies are underway to evaluate the therapeutic efficacy and safety profile of the compound in vivo. Initial results indicate promising tumor reduction in xenograft models treated with G417-0280 .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this purine derivative?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the construction of the purine core followed by sequential substitution of aromatic groups. Key steps include:

- Coupling reactions using Suzuki-Miyaura or Buchwald-Hartwig protocols for aryl group introduction .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling; Lewis acids (e.g., BF₃·Et₂O) for electrophilic substitutions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Yield optimization : Control reaction temperature (60–100°C) and anhydrous conditions to minimize side reactions .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

Structural validation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purine core integrity .

- X-ray crystallography : For absolute stereochemistry and bond-length validation (e.g., purine C-N bonds: ~1.33–1.50 Å) .

- High-resolution mass spectrometry (HRMS) : ESI-TOF or MALDI-TOF to confirm molecular formula (e.g., [M+H]⁺ peaks) .

Advanced: What methodologies are employed to identify and validate biological targets for this compound?

Methodological Answer:

- In vitro enzyme assays : Dose-response curves (IC₅₀ determination) against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates .

- Molecular docking : Software (AutoDock Vina) to predict binding affinities to protein active sites (e.g., COX-2 or PARP-1) .

- Cellular assays : Flow cytometry or Western blotting to assess downstream pathway modulation (e.g., apoptosis markers in cancer cells) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Systematic substitution : Replace methoxy groups with halogens (e.g., -Br, -F) or bulkier substituents (e.g., -t-Bu) to probe steric/electronic effects .

- In vitro screening : Compare IC₅₀ values across derivatives against validated targets (e.g., COX-2 inhibition) .

- Computational QSAR models : Use MOE or Schrödinger to correlate substituent properties (logP, polar surface area) with activity .

Advanced: How should contradictory data on substituent effects (e.g., methoxy vs. ethoxy groups) be resolved?

Methodological Answer:

- Meta-analysis : Compile data from multiple studies (e.g., vs. 2) to identify trends in substituent-driven bioactivity .

- Controlled comparative assays : Synthesize analogs with incremental substitutions (e.g., -OCH₃ → -OC₂H₅) and test under identical conditions .

- Crystallographic studies : Compare binding modes of analogs to targets (e.g., hydrogen bonding vs. hydrophobic interactions) .

Advanced: What strategies address poor aqueous solubility and bioavailability in preclinical studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin complexes for in vivo dosing .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Nanoparticle encapsulation : PLGA or liposomal carriers for sustained release .

Basic: What analytical methods ensure purity and stability of the compound during storage?

Methodological Answer:

- HPLC : C18 column, acetonitrile/water gradient (≥95% purity threshold) .

- TLC : Silica gel plates with UV visualization to monitor degradation .

- Stability testing : Accelerated studies (40°C/75% RH) with periodic NMR analysis to detect hydrolysis or oxidation .

Advanced: How are degradation pathways and metabolite profiles characterized?

Methodological Answer:

- Forced degradation studies : Expose to acidic/basic conditions (0.1M HCl/NaOH) or UV light, followed by LC-MS/MS to identify breakdown products .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF .

- Mass fragmentation patterns : Compare with databases (e.g., mzCloud) to annotate metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.